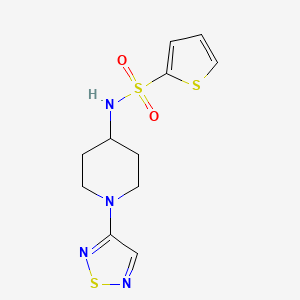
N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-2-sulfonamide” is a chemical compound that has grown in significance in recent years. It is a heterocyclic compound, which means it contains a ring structure containing atoms of at least two different elements . Heterocycles are of immense importance biologically and industrially, and about half of over six million compounds recorded in chemical abstracts are heterocyclic .
Molecular Structure Analysis
The molecular structure of “this compound” is likely complex due to the presence of multiple heterocyclic components. Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The specific form in this compound is 1,2,5-thiadiazole .
Aplicaciones Científicas De Investigación
Sulfonamide Inhibitors in Drug Development Sulfonamides, including N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)thiophene-2-sulfonamide, have been a significant class of compounds in drug development. These compounds have been extensively investigated for their therapeutic potential in various diseases. Sulfonamide inhibitors have found applications in treating bacterial infections, cancer, HIV, glaucoma, inflammation, and Alzheimer’s disease, showcasing their versatility and broad spectrum of activity (Gulcin & Taslimi, 2018).
Thiophene Derivatives in Medicinal Chemistry Thiophene derivatives, as part of the structural motif in this compound, have been widely recognized for their medicinal properties. These compounds are involved in the synthesis of drugs with antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive activities. Thiophene derivatives' versatile application in drug development highlights their importance in creating new therapeutic agents (Xuan, 2020).
Sulfur-Containing Heterocyclic Derivatives as Cytotoxic Agents The incorporation of sulfur-containing heterocyclic scaffolds, like those found in this compound, has shown promising cytotoxic activity against various cancer cell lines. These compounds operate through multiple mechanisms, such as inhibiting tyrosine kinases and topoisomerase I and II, demonstrating the potential of sulfur-containing heterocycles in cancer therapy (Laxmikeshav et al., 2021).
Environmental Applications of Sulfonamides Beyond their therapeutic applications, sulfonamides like this compound also play a role in environmental science. These compounds have been studied for their ability to remove persistent organic pollutants from aqueous solutions, demonstrating their utility in addressing environmental contamination and promoting cleaner technologies (Prasannamedha & Kumar, 2020).
Antibacterial Activity of Aryl Sulfonamide Compounds Aryl sulfonamide compounds, encompassing thiophene or chromene moieties, have been explored for their potent antibacterial properties. Research into these compounds has revealed their effectiveness against pathogenic microbes, underscoring the importance of aryl sulfonamides in developing new antibacterial agents (Rathore et al., 2021).
Mecanismo De Acción
Target of Action
It’s worth noting that thiadiazole derivatives have been associated with a wide range of biological activities . For instance, some thiadiazole derivatives have shown to target carbonic anhydrase, Abl kinase, glutaminase, inosine monophosphate dehydrogenase, heat shock protein 90, lipoxygenase, kinesin spindle protein, histone deacetylase, and topoisomerase II .
Mode of Action
It’s known that the interaction of thiadiazole derivatives with their targets often results in inhibition or modulation of the target’s activity . This can lead to a variety of downstream effects, depending on the specific target and the biological context.
Biochemical Pathways
These could include pathways related to cell growth and proliferation, apoptosis, inflammation, and other cellular processes .
Result of Action
Thiadiazole derivatives have been reported to exhibit a range of biological effects, including antiviral, antibacterial, antifungal, and anticancer activities .
Propiedades
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S3/c16-20(17,11-2-1-7-18-11)14-9-3-5-15(6-4-9)10-8-12-19-13-10/h1-2,7-9,14H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCIUBZZGWHWKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CS2)C3=NSN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-Bromoethyl)spiro[2.5]octane](/img/structure/B2463056.png)
![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2463057.png)
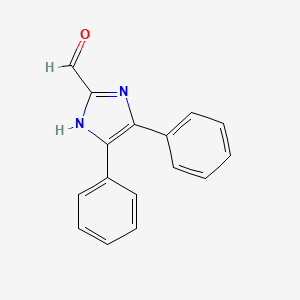


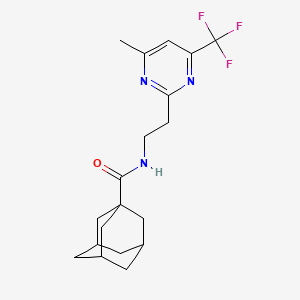
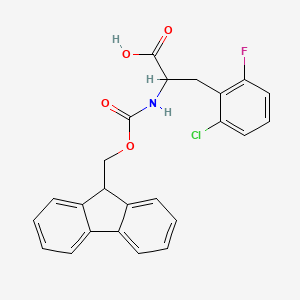


![N-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenoxy)ethanesulfonamide](/img/structure/B2463067.png)
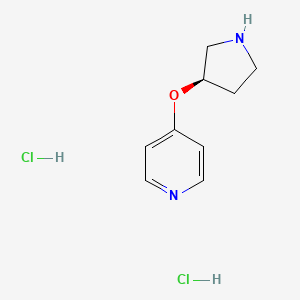

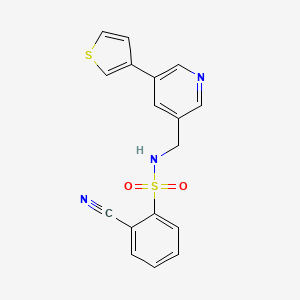
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2463074.png)